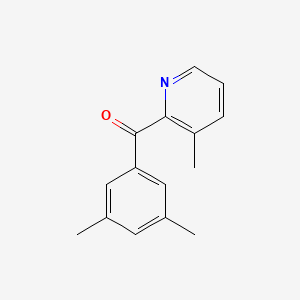

2-(3,5-Dimethylbenzoyl)-3-methylpyridine

Descripción general

Descripción

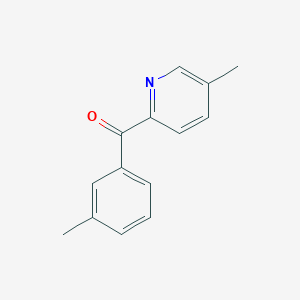

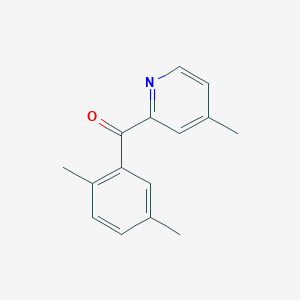

“2-(3,5-Dimethylbenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C15H15NO . It has a molecular weight of 225.29 . The IUPAC name for this compound is (3,5-dimethylphenyl)(5-methyl-2-pyridinyl)methanone .

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylbenzoyl)-3-methylpyridine” consists of a pyridine ring attached to a benzoyl group. The benzoyl group is substituted with two methyl groups at the 3 and 5 positions .Aplicaciones Científicas De Investigación

Electroluminescent Properties in Platinum(II) Complexes

2-(3,5-Dimethylbenzoyl)-3-methylpyridine plays a role in the synthesis of electroluminescent mono-cyclometalated Platinum(II) complexes. These complexes, such as those containing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, exhibit significant π−π stacking and Pt−Pt distances, making them noteworthy in the study of electroluminescent properties (Ionkin, Marshall, & Wang, 2005).

Dimerization in Photoreactive Compounds

Research has shown that derivatives of 2-methylpyridine, including variants like 2-(3,5-Dimethylbenzoyl)-3-methylpyridine, undergo photochemical dimerization. This process, studied under ultraviolet irradiation, results in the formation of unique photodimers with noteworthy chemical and physical properties (Taylor & Kan, 1963).

C-C Coupling in Rhenium Tricarbonyl Complexes

In the context of organometallic chemistry, 2-(3,5-Dimethylbenzoyl)-3-methylpyridine has been observed to participate in interligand C-C coupling reactions. Such reactions involve deprotonation and nucleophilic attacks within the coordination sphere of Re(CO)3 fragments, which are crucial for the synthesis of new asymmetric ligands (Arevalo, Riera, & Pérez, 2017).

Solvent-Dependent Coordination Polymers

Studies on Co(II) complexes with 3,5-dinitro-4-methylbenzoic acid and 4,4'-bipyridine show that the solvent plays a significant role in the formation of coordination polymers. The presence of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine derivatives influences the self-assembly and crystal lattice structures of these polymers, making it a critical component in coordination chemistry (Pedireddi & Varughese, 2004).

Influence on DNA-Binding Behaviors

Research on polypyridyl ruthenium(II) complexes shows that variations in the ancillary ligands, which can include derivatives of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine, significantly affect the DNA-binding behaviors and spectral properties of these complexes. This is crucial in the study of interactions between metallic complexes and biological molecules (Xu et al., 2003).

Mecanismo De Acción

Target of Action

The primary targets of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine are the Oxysterols receptor LXR-alpha and Retinoic acid receptor RXR-beta . These receptors play a crucial role in regulating gene expression and are involved in various biological processes, including lipid metabolism and inflammation .

Mode of Action

The compound interacts with its targets by binding to the receptors, which can lead to changes in the receptor’s activity and subsequent alterations in gene expression . .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets, the Oxysterols receptor LXR-alpha and Retinoic acid receptor RXR-beta . These pathways are involved in lipid metabolism and inflammation . The downstream effects of these pathway alterations are complex and depend on various factors, including the specific genes affected and the overall physiological context.

Pharmacokinetics

It’s known that the compound undergoes metabolism through cytochrome p450 enzymes, which are present in the liver and other organs . These enzymes play a crucial role in drug metabolism and can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine’s action are likely to be diverse, given its interaction with multiple targets and pathways. These effects could include changes in gene expression, alterations in lipid metabolism, and modulation of inflammatory responses . .

Action Environment

The action, efficacy, and stability of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH and temperature of its environment . Additionally, the compound’s stability could be influenced by factors such as light exposure and storage conditions. Furthermore, the compound’s efficacy could be modulated by factors such as the presence of other compounds or drugs, the individual’s health status, and genetic variations .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-12(3)5-4-6-16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZWSMFICWBWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

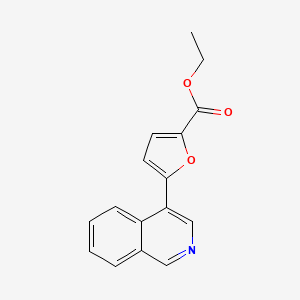

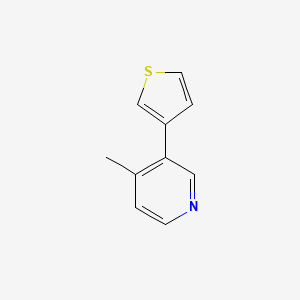

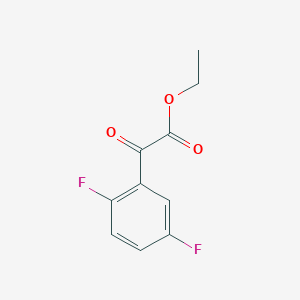

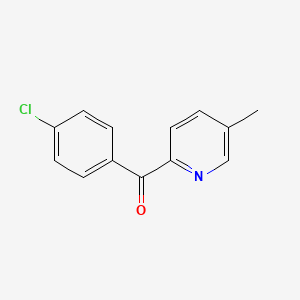

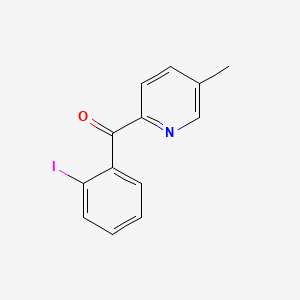

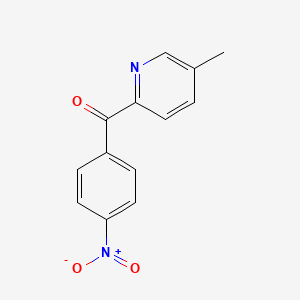

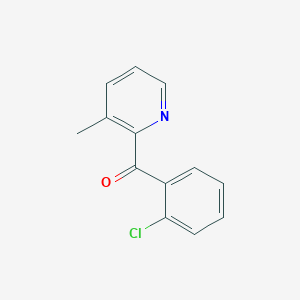

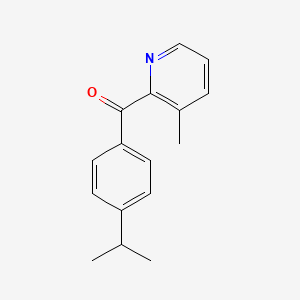

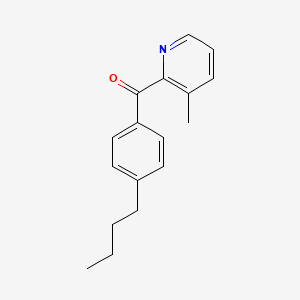

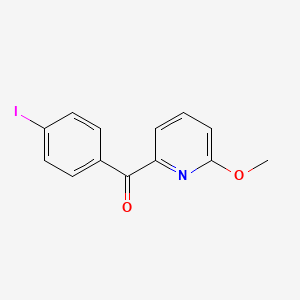

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.